Bis[(perchlorophenyl)thio]methane
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Overview
Description
Bis[(perchlorophenyl)thio]methane is an organosulfur compound with the molecular formula C13H10Cl2S2 It is characterized by the presence of two perchlorophenylthio groups attached to a central methane carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[(perchlorophenyl)thio]methane typically involves the reaction of perchlorophenylthiol with formaldehyde under acidic conditions. One common method involves the use of paraformaldehyde and hydrochloric acid to facilitate the condensation reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Bis[(perchlorophenyl)thio]methane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thioethers.
Scientific Research Applications
Bis[(perchlorophenyl)thio]methane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis[(perchlorophenyl)thio]methane involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds with proteins, enzymes, and other cellular components, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Bis(phenylthio)methane: Similar structure but with phenyl groups instead of perchlorophenyl groups.
Bis(4-chlorophenyl)methane: Contains chlorophenyl groups instead of perchlorophenylthio groups.
Uniqueness
Bis[(perchlorophenyl)thio]methane is unique due to the presence of perchlorophenylthio groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H2Cl10S2 |
---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-[(2,3,4,5,6-pentachlorophenyl)sulfanylmethylsulfanyl]benzene |
InChI |
InChI=1S/C13H2Cl10S2/c14-2-4(16)8(20)12(9(21)5(2)17)24-1-25-13-10(22)6(18)3(15)7(19)11(13)23/h1H2 |
InChI Key |
BUNBGJANNZQFIW-UHFFFAOYSA-N |
Canonical SMILES |
C(SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)SC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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